2-(2-Furoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the hydrazinecarbothioamide moiety.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. It may also interact with cellular receptors, triggering signaling pathways that result in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)piperazine: Another furan-based compound with similar structural features.
N-alkylfuran-2-carboxamide derivatives: Compounds with a furan ring and carboxamide group, used in quorum sensing modulation.
Uniqueness
2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring, phenyl group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUUETPFVSILLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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